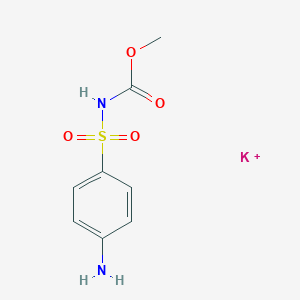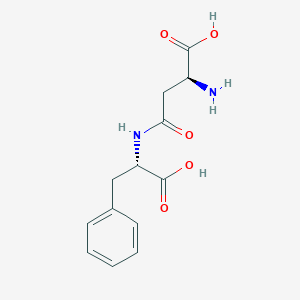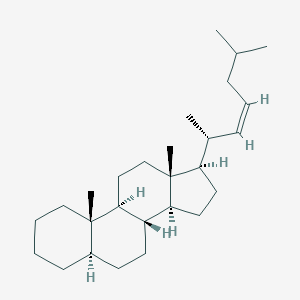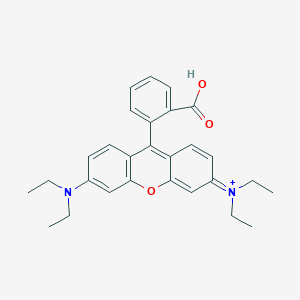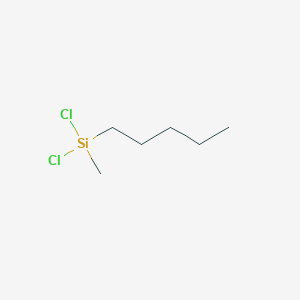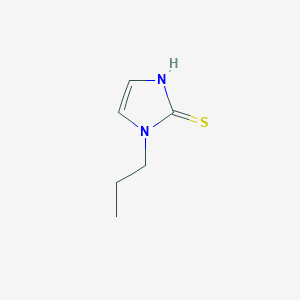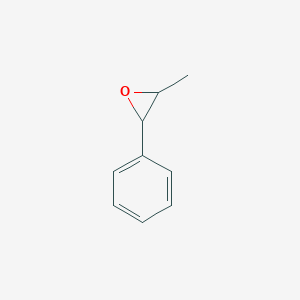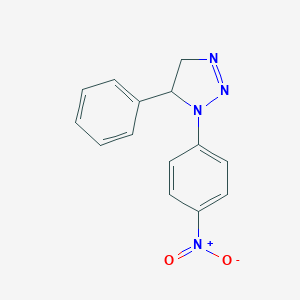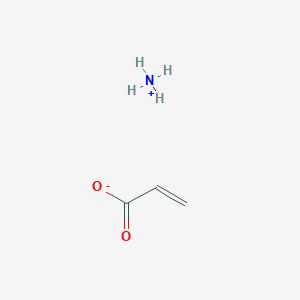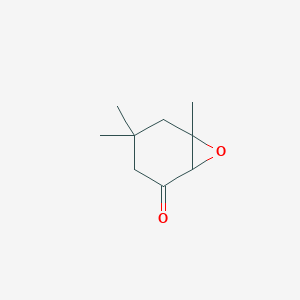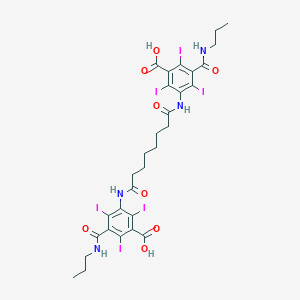
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-), commonly known as HIBA, is a chemical compound that has been used in various scientific research applications. HIBA is a derivative of isophthalic acid and is known for its unique properties, including its ability to bind with proteins and its high solubility in water.
Wirkmechanismus
HIBA binds with proteins through its carbonyl and iodine groups, forming hydrogen bonds with amino acid residues. This binding can induce conformational changes in the protein structure, leading to altered protein function. HIBA has also been shown to inhibit the activity of certain enzymes involved in cancer and inflammation.
Biochemische Und Physiologische Effekte
HIBA has been shown to have anti-inflammatory and anticancer properties. In animal studies, HIBA has been shown to reduce the growth of tumors and inhibit the activity of certain enzymes involved in cancer and inflammation. HIBA has also been shown to have low toxicity and high solubility in water, making it a promising candidate for use in medical imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HIBA in lab experiments is its ability to bind with proteins, making it a useful tool for studying protein structure and function. HIBA is also highly soluble in water, which makes it easy to prepare and administer in experiments. However, one of the limitations of using HIBA is its high cost and limited availability, which may restrict its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of HIBA in scientific research. One area of interest is the development of HIBA-based contrast agents for medical imaging. Another area of interest is the use of HIBA in drug discovery, particularly for the development of anticancer and anti-inflammatory drugs. Additionally, HIBA may have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.
Synthesemethoden
HIBA can be synthesized by reacting isophthalic acid with hexamethylenetetramine and propyl iodide in the presence of triethylamine. The reaction yields HIBA as a white crystalline solid with a melting point of 238-240°C. The purity of HIBA can be determined by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
Wissenschaftliche Forschungsanwendungen
HIBA has been used in various scientific research applications, including protein crystallography, nuclear medicine, and molecular imaging. HIBA is known for its ability to bind with proteins, particularly those involved in cancer and inflammation. HIBA has also been used as a contrast agent in computed tomography (CT) scans and magnetic resonance imaging (MRI) scans.
Eigenschaften
CAS-Nummer |
10395-29-6 |
|---|---|
Produktname |
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |
Molekularformel |
C30H32I6N4O8 |
Molekulargewicht |
1338 g/mol |
IUPAC-Name |
3-[[8-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-8-oxooctanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H32I6N4O8/c1-3-11-37-27(43)15-19(31)17(29(45)46)23(35)25(21(15)33)39-13(41)9-7-5-6-8-10-14(42)40-26-22(34)16(28(44)38-12-4-2)20(32)18(24(26)36)30(47)48/h3-12H2,1-2H3,(H,37,43)(H,38,44)(H,39,41)(H,40,42)(H,45,46)(H,47,48) |
InChI-Schlüssel |
WWMQPIVGWJJURC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Kanonische SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Andere CAS-Nummern |
10395-29-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




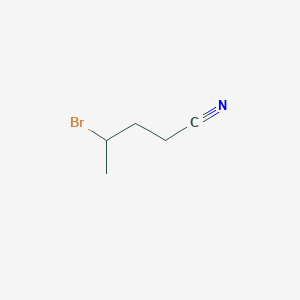
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
